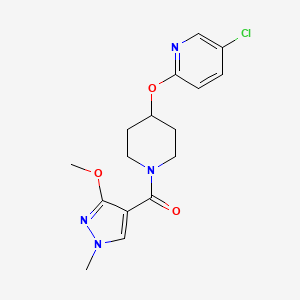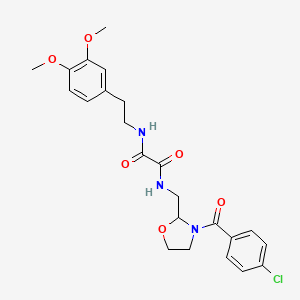
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN3O6 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Oxazolidinones are recognized for their roles as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries in synthesis. Research into the crystal structures of oxazolidinone derivatives reveals a broad range of weak interactions, including hydrogen bonds and π-π stacking interactions, underscoring the complexity and versatility of these compounds in chemical synthesis and structural chemistry (Nogueira et al., 2015).
Biological Activities
The oxazolidinone class of compounds is a relatively new addition to antimicrobial agents, possessing a unique mechanism for inhibiting bacterial protein synthesis. This class includes novel oxazolidinone analogs, which have demonstrated potent antibacterial activities against a variety of clinically significant human pathogens, without rapid resistance development in bacterial strains (Zurenko et al., 1996).
Antifungal and Antibacterial Agents
The synthesis and characterization of oxazolidinone derivatives have led to compounds with significant antifungal and antibacterial properties. This includes novel triazole compounds containing a 2-methylidenethiazolidine ring, which exhibit fungicidal activities, indicating the potential of oxazolidinone derivatives as bases for developing new antimicrobial agents (Xu et al., 2008).
Modification and Application in Synthesis
Oxazolidinones serve as a foundation for the synthesis of other biologically active compounds. For instance, chiral oxazolidin-2-ones are synthesized for their value as chiral auxiliaries and for their biological activity. Practical modifications have enabled the one-pot preparation of these compounds, demonstrating the adaptability and utility of oxazolidinone derivatives in organic synthesis (Barta et al., 2000).
Safety Profile Improvements
Research into oxazolidinone derivatives has also focused on enhancing their safety profiles. Novel oxazolidinone agents, like MRX-I, are highlighted for their potent activity against Gram-positive pathogens with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition, addressing key safety concerns associated with earlier compounds in this class (Gordeev & Yuan, 2014).
Propriétés
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O6/c1-31-18-8-3-15(13-19(18)32-2)9-10-25-21(28)22(29)26-14-20-27(11-12-33-20)23(30)16-4-6-17(24)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLDSRJSQLLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)
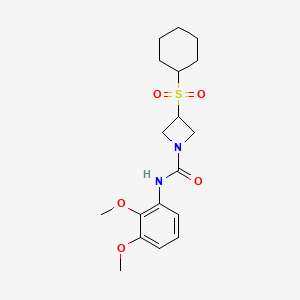

![2-Oxo-4-[3-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2992840.png)
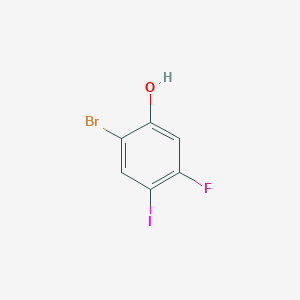
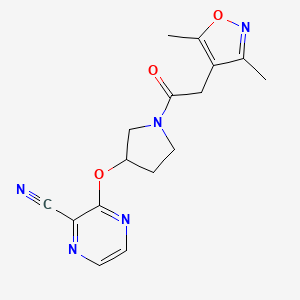
![2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2992844.png)

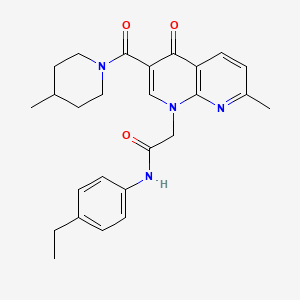
![2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992853.png)
![4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2992856.png)

